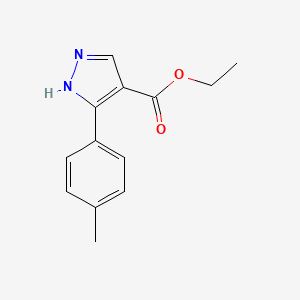![molecular formula C6H9ClN2S2 B6350022 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 91912-49-1](/img/structure/B6350022.png)
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound that belongs to the thiadiazole family . It possesses unique chemical properties and has gained significant attention in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用
5-Cl-3-MPS-1,2,4-TD has been studied for its potential applications in the scientific research field. It has been found to possess a variety of properties, including antifungal, antibacterial, and antioxidant activities. It is also known to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. In addition, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, making it a potential target for drug development.
作用機序
5-Cl-3-MPS-1,2,4-TD is thought to act through several mechanisms. It has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been found to act as a monoamine oxidase inhibitor, which can lead to increased levels of certain neurotransmitters, such as serotonin and dopamine. Finally, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, which could lead to new drug targets.
Biochemical and Physiological Effects
5-Cl-3-MPS-1,2,4-TD has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and antioxidant activities. In addition, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Finally, it has been found to interact with various proteins and enzymes, which could lead to new drug targets.
実験室実験の利点と制限
The use of 5-Cl-3-MPS-1,2,4-TD in laboratory experiments offers several advantages. It is relatively easy to synthesize, and is relatively stable when stored at room temperature. Additionally, it is relatively nontoxic and is not known to cause any adverse side effects. However, it is important to note that 5-Cl-3-MPS-1,2,4-TD may interact with other compounds, and so it is important to be aware of potential interactions when using this compound in laboratory experiments.
将来の方向性
The potential applications of 5-Cl-3-MPS-1,2,4-TD are vast. Future research could focus on the development of new drugs based on this compound, as well as its potential use as an inhibitor of enzymes and proteins. Additionally, further research could be conducted to explore its potential use as an antioxidant, and its ability to interact with various proteins and enzymes. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
合成法
5-Cl-3-MPS-1,2,4-TD is typically synthesized by the condensation of 2-methylpropylsulfanyl-1,2,4-thiadiazole-5-chloride (2-MPS-1,2,4-TDCl) and 2-chloro-3-methylpropylsulfanyl-1,2,4-thiadiazole (2-Cl-3-MPS-1,2,4-TD). The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically conducted at a temperature of 40-45°C. The reaction is typically complete within 1-3 hours.
Safety and Hazards
特性
IUPAC Name |
5-chloro-3-(2-methylpropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNRWCQXLZTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)
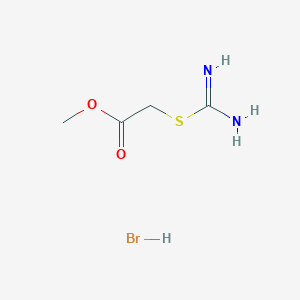
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)
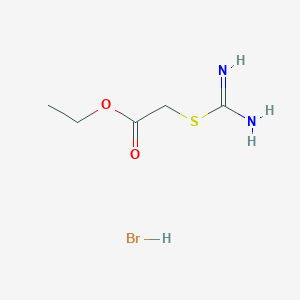
![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
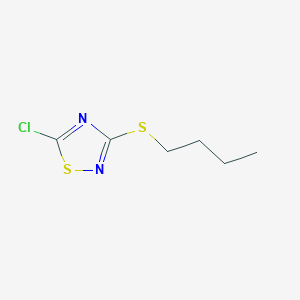
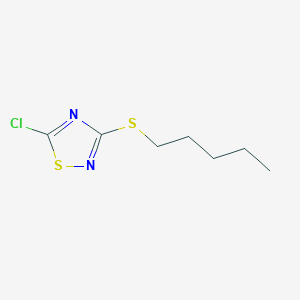
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
